molecular formula C13H15FO4 B1475296 Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate CAS No. 1860876-07-8

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Cat. No.: B1475296
CAS No.: 1860876-07-8
M. Wt: 254.25 g/mol
InChI Key: ZKYZHEDBCNTBRC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H15FO4 and its molecular weight is 254.25 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its promising biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its metabolic stability and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of functional groups that enhance its biological activity. The presence of a fluorinated phenyl moiety is known to increase the potency and selectivity of compounds for various biological targets. The molecular structure can be summarized as follows:

Property Description
Molecular Formula C13H15F1O3
Functional Groups Ethyl ester, carbonyl, and fluorinated phenyl group
Solubility Enhanced solubility due to ethoxy and isopropoxy groups

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The fluorinated structure often correlates with increased antibacterial efficacy due to enhanced membrane penetration and target binding affinity.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Compounds with similar structures have shown effectiveness in inhibiting tumor cell growth in vitro. The mechanism of action is believed to involve the disruption of cancer cell metabolism and induction of apoptosis, although specific pathways for this compound require further investigation .

Metabolic Stability

The metabolic stability of this compound is crucial for its therapeutic potential. In vitro studies assessing its stability in human liver microsomes suggest that the compound maintains integrity over extended periods, indicating low susceptibility to metabolic degradation. This stability is essential for ensuring sustained pharmacological effects in vivo .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of several analogs, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity.
  • Anticancer Mechanism Investigation :
    • In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis that the compound induces programmed cell death through mitochondrial pathways .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-propan-2-yloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-4-17-13(16)12(15)9-5-6-11(10(14)7-9)18-8(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYZHEDBCNTBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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